4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde
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Overview
Description
4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the benzaldehyde moiety followed by the introduction of the morpholine ring and the hydroxymethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[4-(Carboxy)phenyl]-2-morpholin-4-ylbenzaldehyde.
Reduction: Formation of 4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Hydroxymethyl)phenyl]-2-methylbenzaldehyde
- 4-[4-(Hydroxymethyl)phenyl]-2-ethylbenzaldehyde
- 4-[4-(Hydroxymethyl)phenyl]-2-piperidin-4-ylbenzaldehyde
Uniqueness
4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-12-14-1-3-15(4-2-14)16-5-6-17(13-21)18(11-16)19-7-9-22-10-8-19/h1-6,11,13,20H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSLDXNRYOHAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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